

# DLQ01 Demonstrates Superior Efficacy Over Minoxidil in Androgenetic Alopecia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DL-01     |           |
| Cat. No.:            | B12370147 | Get Quote |

Wilmington, DE – A recent Phase 1b/2a clinical trial of DLQ01, a novel topical prostaglandin  $F2\alpha$  (PGF2 $\alpha$ ) analog, has shown statistically significant improvements in hair growth for men with androgenetic alopecia (AGA), commonly known as male pattern baldness. The study, which compared DLQ01 to the previous generation compound, Minoxidil, revealed that DLQ01 not only promotes a higher rate of hair growth but also operates through a distinct and targeted mechanism of action, offering a promising new therapeutic avenue for individuals with hair loss.

The head-to-head comparison demonstrated that after six months of treatment, subjects treated with DLQ01 experienced a 12.3% increase in target area hair count (TAHC) from baseline, a result that was highly statistically significant (p=0.008) compared to the vehicle.[1] [2] In the same study, the comparator, 5% Minoxidil solution, led to a 9.8% increase in TAHC from baseline.[1][2][3] Furthermore, 83% of participants in the DLQ01 group responded with a positive change in hair growth.[1][2][3] These findings position DLQ01 as a potentially more effective treatment for AGA.

## **Comparative Performance Analysis**

The clinical trial data highlights a clear differentiation in the efficacy between DLQ01 and Minoxidil. The table below summarizes the key quantitative outcomes from the Phase 1b/2a study.



| Performance Metric                                          | DLQ01 (High Dose) | Minoxidil 5%          | Vehicle                       |
|-------------------------------------------------------------|-------------------|-----------------------|-------------------------------|
| Change in Target Area<br>Hair Count (TAHC)<br>from Baseline | +12.3%            | +9.8%                 | Not statistically significant |
| Responder Rate<br>(Positive Change in<br>Hair Growth)       | 83%               | Not explicitly stated | Not applicable                |
| Statistical Significance vs. Vehicle                        | p=0.008           | Not explicitly stated | Not applicable                |

# Unveiling the Mechanisms of Action: A Tale of Two Pathways

The superior performance of DLQ01 can be attributed to its targeted mechanism of action, which differs significantly from that of Minoxidil.

DLQ01: A Prostaglandin F2α Analog

DLQ01 is a synthetic analog of prostaglandin F2 $\alpha$ .[1][2][3] Prostaglandins are lipid compounds that play crucial roles in various physiological processes, including hair follicle cycling.[4][5] Specifically, PGF2 $\alpha$  is known to stimulate the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase and prolong the anagen phase.[6] DLQ01 is designed to selectively target and activate prostaglandin F receptors in the dermal papilla of the hair follicle, thereby promoting hair growth.[6][7] This targeted approach is believed to be responsible for its enhanced efficacy.

Minoxidil: A Potassium Channel Opener

Minoxidil, the previous generation compound, was originally developed as a vasodilator for hypertension.[8] Its effect on hair growth was an incidental discovery. The primary mechanism of action for Minoxidil is the opening of ATP-sensitive potassium channels in vascular smooth muscle cells.[8][9] This leads to vasodilation and increased blood flow to the hair follicles.[10] Additionally, Minoxidil is thought to stimulate the production of vascular endothelial growth factor (VEGF) and may have direct effects on hair follicle cells, such as activating





Check Availability & Pricing

prostaglandin-endoperoxide synthase-1.[10] However, its exact molecular mechanism in promoting hair growth is not fully understood.[11][12]







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dermaliq Therapeutics Announces Positive Topline Results from Phase 1b/2a Trial of Androgenetic Alopecia Treatment - PracticalDermatology [practicaldermatology.com]
- 2. Dermaliq Therapeutics announces positive topline results from Phase 1b/2a trial evaluating the safety and efficacy of DLQ01 for the treatment of androgenetic alopecia (AGA) in men dermaliq [dermaliq.com]
- 3. Dermaliq Announced Results From its Phase 1b/2a Trial For DLQ01 For Androgenic Alopecia Follicle Thought [folliclethought.com]
- 4. Does Prostaglandin D2 hold the cure to male pattern baldness? PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological and pharmacological roles of prostaglandins in hair growth PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Reddit The heart of the internet [reddit.com]
- 8. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minoxidil: mechanisms of action on hair growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Recent Advances in Drug Development for Hair Loss PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DLQ01 Demonstrates Superior Efficacy Over Minoxidil in Androgenetic Alopecia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370147#dl-01-comparative-analysis-with-previous-generation-compound]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com